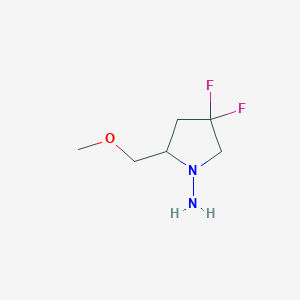

4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine

Beschreibung

4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine is a fluorinated pyrrolidine derivative characterized by two fluorine atoms at the 4th position of the pyrrolidine ring and a methoxymethyl substituent at the 2nd position. This compound is structurally related to chiral auxiliaries like (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP), which are widely used in asymmetric synthesis .

Eigenschaften

IUPAC Name |

4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O/c1-11-3-5-2-6(7,8)4-10(5)9/h5H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNUNNWTDZJGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine, a compound with the molecular formula CHFNO and a molecular weight of 194.22 g/mol, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine ring substituted with two fluorine atoms and a methoxymethyl group. The synthesis typically involves nucleophilic substitutions and reductions. For instance, a common method includes the reaction of a pyrrolidine precursor with 4,4-difluoro-2-(methoxymethyl)benzaldehyde using reducing agents like sodium borohydride.

Pharmacological Properties

Research indicates that 4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine may exhibit various pharmacological activities due to its structural characteristics:

- Potential as a Medicinal Compound : The difluoro group and the pyrrolidine ring suggest applications in medicinal chemistry, particularly in developing novel ligands targeting nitrogen-containing receptors.

- Cytotoxicity : Preliminary studies indicate that compounds similar in structure may possess low cytotoxicity while maintaining potent biological activity. This characteristic is critical for developing safer therapeutic agents .

Comparative Analysis

To better understand the potential of 4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| α-Ethyltryptamine | CHN | Known psychoactive effects; structurally related to tryptamines. |

| 2-(Methoxymethyl)pyrrolidin-1-amine | CHNO | Lacks fluorine substitutions; simpler structure with potential biological activity. |

| 4-Fluoropropylpyrrolidine | CHFN | Contains a fluorine atom but differs in functional groups and properties. |

The unique fluorination pattern and methoxymethyl substitution may confer distinct pharmacological properties compared to these similar compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituents | Fluorine Position | Key Applications/Synthesis | Yield/Selectivity | References |

|---|---|---|---|---|---|

| 4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine | Methoxymethyl (C2), Difluoro (C4) | 4,4 | Not explicitly stated | N/A | [5, 7] |

| (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP) | Methoxymethyl (C2) | None | Chiral auxiliary in asymmetric synthesis | Up to 95% (e.g., hydrazone formation) | [8, 10] |

| FE@SNAP (MCHR1 antagonist) | Methoxymethyl, Fluoroethyl, Difluorophenyl | Varied | MCHR1 antagonism | Not specified | [2] |

| (S,R)-314 (Hydrazone derivative) | Methoxymethyl (C2), Phenylbutenyl | None | Asymmetric allylic substitution | 38% yield, 99% ee | [9] |

| Compound 28 (Defluoroalkylation product) | Difluoro, Trifluoromethylphenyl | 1,1-difluoro | Defluoroalkylation reactions | 1.0:1.9 d.r. | [5] |

Key Observations:

- Fluorine Effects: The 4,4-difluoro substitution in the target compound likely increases electronegativity and steric bulk compared to non-fluorinated analogs like SAMP. Fluorine’s electron-withdrawing nature may enhance stability or alter reactivity in catalytic processes .

- Methoxymethyl Group : Shared with SAMP, this group is critical for coordinating metal catalysts (e.g., zirconium in cyclization reactions) and directing stereoselectivity .

- Biological Activity : Fluorinated analogs like FE@SNAP demonstrate the role of fluorine in improving pharmacokinetics (e.g., blood-brain barrier penetration) for CNS targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.